

Unveiling Bacterial Defenses: Using Relebactam to Elucidate Resistance Mechanisms

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Compound of Interest

Compound Name: *Relebactam sodium*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Carbapenem resistance, in particular, severely limits therapeutic options. Relebactam, a diazabicyclooctane β -lactamase inhibitor, offers a valuable tool to probe the mechanisms underlying this resistance. When combined with a carbapenem antibiotic like imipenem, relebactam restores its activity against many resistant strains, providing insights into the specific resistance pathways at play. This document details the application of relebactam in research settings, providing protocols for key experiments and summarizing crucial data to guide investigations into bacterial resistance.

Relebactam primarily acts by inhibiting Ambler Class A and Class C β -lactamases.^{[1][2]} This includes important enzymes like *Klebsiella pneumoniae* carbapenemases (KPCs) and AmpC cephalosporinases, which are major contributors to carbapenem resistance in Enterobacterales and *Pseudomonas aeruginosa*.^{[1][3]} By neutralizing these enzymes, relebactam allows imipenem to reach its penicillin-binding protein (PBP) targets and exert its bactericidal effect. However, relebactam is not effective against metallo- β -lactamases (MBLs, Class B) or oxacillinases (Class D, e.g., OXA-48).^{[1][4]} This differential activity is instrumental in phenotypically identifying the class of β -lactamase mediating resistance in a given bacterial isolate.

Beyond β -lactamase inhibition, studies with relebactam can also shed light on other resistance mechanisms such as porin loss (e.g., OprD in *P. aeruginosa*) and the activity of efflux pumps. [5][6][7] For instance, imipenem resistance in *P. aeruginosa* often involves the loss of the OprD porin, which is the primary entry route for this carbapenem. [5][8] However, this resistance is only significant if the bacterium also expresses an AmpC β -lactamase. [5][8] Relebactam's ability to inhibit AmpC can restore imipenem susceptibility in such OprD-deficient strains, thereby helping to dissect the interplay between these two resistance mechanisms. [4][5][8]

This application note provides detailed protocols for utilizing relebactam in antimicrobial susceptibility testing and time-kill assays to characterize bacterial resistance profiles. The accompanying data tables summarize the potentiation of imipenem activity by relebactam against various resistant phenotypes.

Data Presentation

Table 1: In Vitro Activity of Imipenem-Relebactam against *Pseudomonas aeruginosa*

Isolate Phenotype	Imipenem MIC (µg/mL)	Imipenem/Relebactam MIC (µg/mL)	Fold Reduction in Imipenem MIC with Relebactam	Reference(s)
Imipenem-Susceptible	0.5 - 2	0.125 - 0.5	3- to 4-fold	[5] [8]
Imipenem-Resistant (OprD loss, AmpC expression)	8 - 16	1 - 2	4- to 8-fold	[5] [8]
Imipenem-Resistant (ESBL-producing)	4 - 16 (with relebactam)	N/A	4- to 8-fold	[9]
Imipenem-Resistant (KPC-producing)	>16	1 - 4	~64-fold	[9]
Imipenem-Resistant (MBL-producing)	≥16	≥16	No significant reduction	[5] [8]
Extensively Drug-Resistant (XDR)	N/A	0.5 - 2	N/A	[10]

Note: Relebactam concentration is fixed at 4 µg/mL in these studies.

Table 2: In Vitro Activity of Imipenem-Relebactam against Enterobacterales

Organism	Resistance Mechanism	Imipenem MIC (µg/mL)	Imipenem/Relebactam MIC (µg/mL)	Reference(s)
K. pneumoniae	KPC-producing	>16	0.5 - 1	[11][12]
Enterobacter spp.	AmpC and/or ESBL	N/A	0.25 - 1	[13]
Citrobacter freundii	AmpC and/or ESBL	N/A	0.25 - 1	[13]
Serratia marcescens	AmpC and/or ESBL	N/A	1 - 2	[13]
E. coli	ESBL-producing	N/A	0.25 - 0.5	[13]
Carbapenem-Resistant (non-MBL)	N/A	N/A (MIC50: 0.5, MIC90: 1)	[11]	

Note: Relebactam concentration is fixed at 4 µg/mL in these studies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of imipenem in the presence and absence of a fixed concentration of relebactam.

Materials:

- Mueller-Hinton Broth (MHB)
- Imipenem powder
- Relebactam powder

- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of imipenem and relebactam in the appropriate solvent.
- Prepare Drug Dilutions:
 - In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB.
 - In a separate plate, prepare serial two-fold dilutions of imipenem in MHB containing a fixed concentration of 4 µg/mL relebactam.
- Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plates containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of imipenem with and without relebactam over time.^{[14][15]}

Materials:

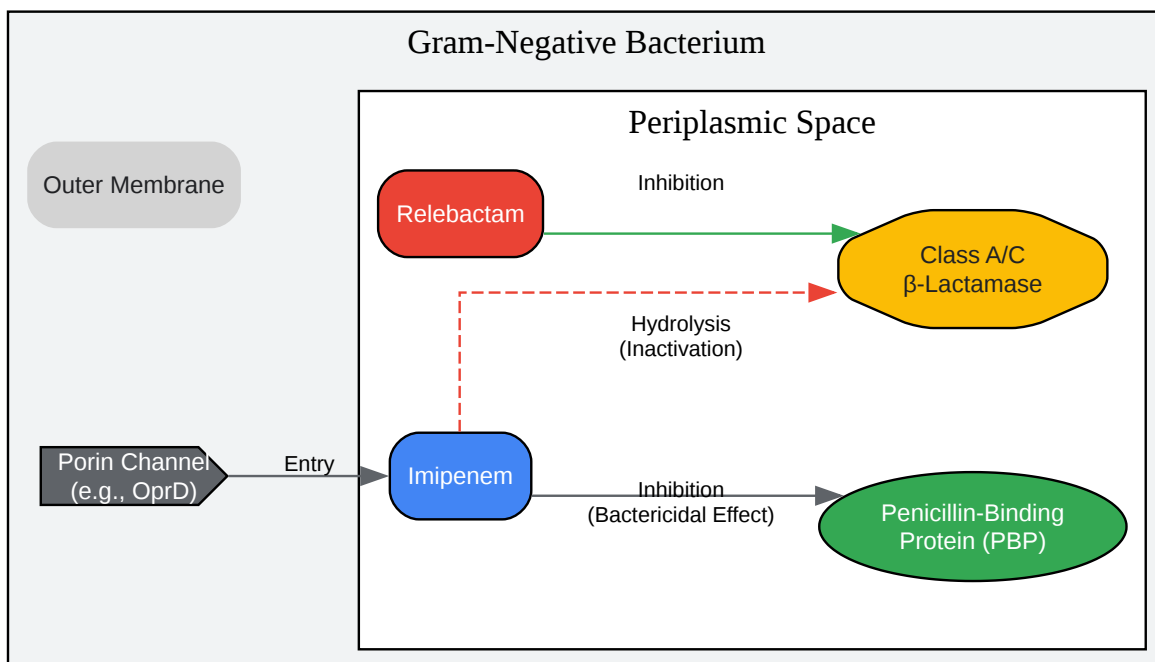
- Mueller-Hinton Broth (MHB)

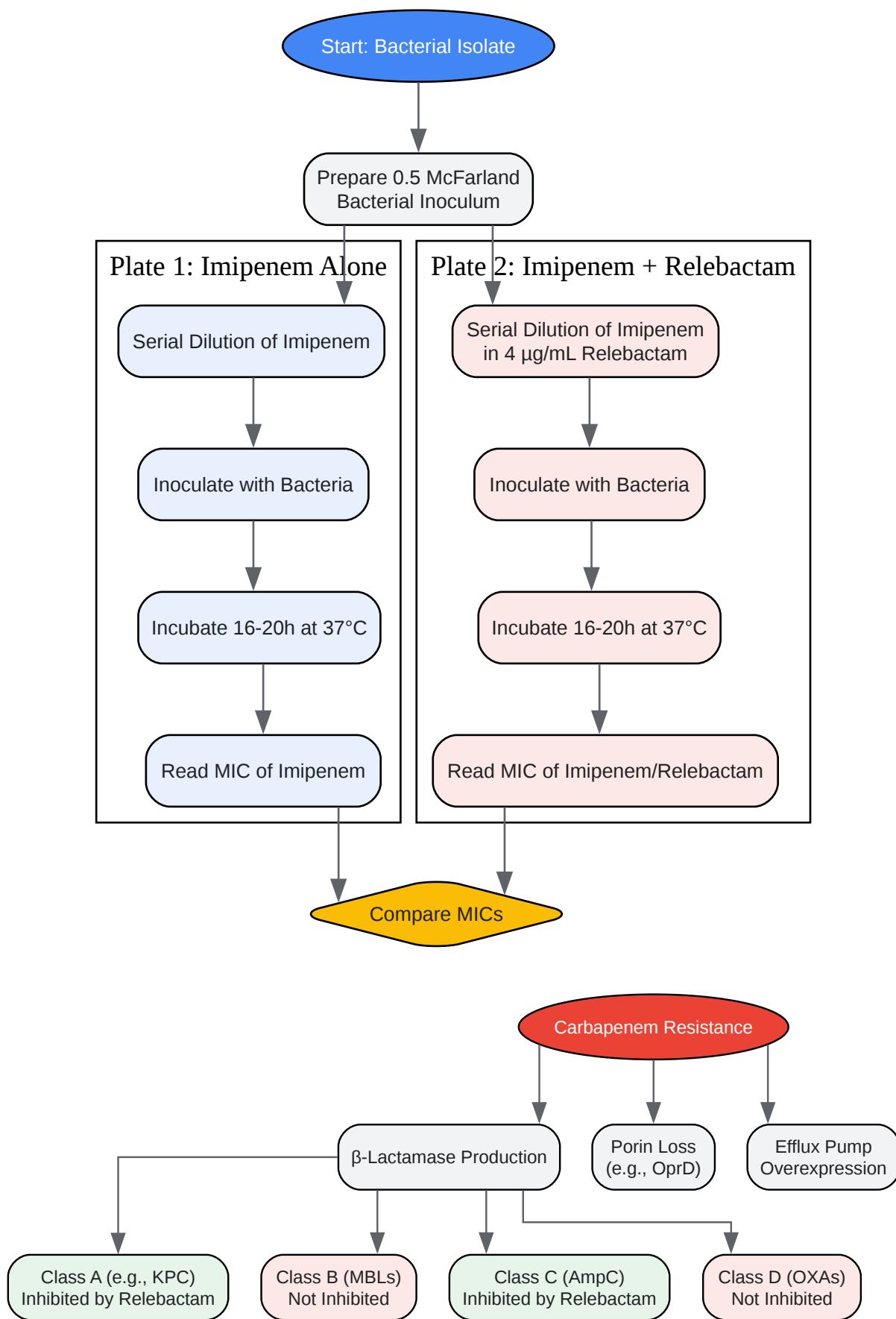
- Imipenem and relebactam
- Bacterial culture in logarithmic growth phase
- Sterile saline or phosphate-buffered saline (PBS)
- Agar plates for colony counting

Procedure:

- Prepare Inoculum: Grow the bacterial isolate in MHB to the logarithmic phase. Dilute the culture to a starting concentration of approximately 10^6 CFU/mL in fresh MHB.[\[14\]](#)
- Set up Test Conditions: Prepare flasks or tubes with the following conditions:
 - Growth control (no antibiotic)
 - Imipenem alone at a specified concentration (e.g., at or above the MIC)
 - Relebactam alone at a fixed concentration (e.g., 4 μ g/mL)
 - Imipenem in combination with relebactam
- Incubation: Incubate the cultures at 37°C with shaking.
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[\[14\]](#)
- Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.
- Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Visualizations





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